N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]ethyl}-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]ethyl}-N,2-dimethylpropane-2-sulfinamide is a chiral aminophosphine ligand compound. It is known for its application in asymmetric synthesis and catalysis, particularly in the formation of chiral molecules. The compound has a molecular formula of C33H36NO2PS and a molecular weight of 541.68 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may involve continuous flow processes and the use of automated systems to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]ethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in catalytic cycles.
Substitution: The sulfinamide group can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group results in phosphine oxides, while reduction reactions can yield the corresponding reduced forms of the compound .
Scientific Research Applications
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]ethyl}-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]ethyl}-N,2-dimethylpropane-2-sulfinamide involves its role as a chiral ligand. It coordinates with metal centers in catalytic cycles, facilitating the formation of chiral products. The molecular targets include various transition metals, and the pathways involved are those of catalytic asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
- ®-N-((S)-1-(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide
Uniqueness
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]ethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its specific chiral structure, which provides high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules, where the control of stereochemistry is crucial .
Properties
Molecular Formula |
C34H38NO2PS |
---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
N-[1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H38NO2PS/c1-24(35(7)39(36)33(2,3)4)27-20-14-21-28-31(27)37-32-29(34(28,5)6)22-15-23-30(32)38(25-16-10-8-11-17-25)26-18-12-9-13-19-26/h8-24H,1-7H3 |
InChI Key |
XEDQKICLGCSFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC=C1)C(C3=C(O2)C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
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